Bis(cyclopentadienyl)zirconium chloride deuteride
Description
Historical Development of Zirconocene Hydride/Deuteride Reagents
The evolution of zirconocene hydrides traces to Birmingham and Wilkinson’s 1956 synthesis of Cp₂ZrBr₂, which established the structural template for bent metallocenes. Zirconocene dichloride (Cp₂ZrCl₂), first prepared in 1961 via the reaction of ZrCl₄(THF)₂ with sodium cyclopentadienide, became the precursor for hydride derivatives. The pivotal breakthrough came in 1974 when Schwartz reported Cp₂ZrHCl, generated by partial reduction of Cp₂ZrCl₂ with LiAlH₄. This 16-electron complex demonstrated unparalleled reactivity in alkene hydrozirconation, forming stable organozirconium intermediates for cross-coupling.
Deuterated analogs like Cp₂ZrClD emerged in the 1990s to address mechanistic ambiguities in hydrogen transfer steps. By replacing the hydride with deuteride, researchers could track migratory insertions and β-hydride eliminations using kinetic isotope effects (KIE) and spectroscopic techniques. Table 1 contrasts key properties of zirconocene hydride/deuteride complexes:
The synthesis of Cp₂ZrClD typically involves LiAlD₄ reduction of Cp₂ZrCl₂, though recent protocols employ deuterium gas (D₂) with Cp₂Zr(CH₂CHMe₂)H to minimize over-reduction.
Role of Isotopic Labeling in Mechanistic Studies of Metallocene Systems
Deuterium labeling in Cp₂ZrClD provides three critical advantages:
- Reaction Pathway Elucidation : In hydrozirconation, the deuteride’s position in the product reveals regioselectivity. For example, Cp₂ZrClD adds to terminal alkynes to form (E)-deuteroalkenylzirconocenes, confirmed by $$ ^2\text{H} $$-NMR coupling patterns.
- Kinetic Isotope Effect (KIE) Analysis : Comparative studies between Cp₂ZrHCl and Cp₂ZrClD quantify rate differences in H/D transfer. In ethylene polymerization, $$ kH/kD $$ values of 2.1–3.4 indicate hydrogen abstraction is rate-limiting.
- Stereochemical Tracking : Chiral zirconocenes with deuteride ligands enable determination of retention/inversion in migratory insertions. For instance, $$ ^{13}\text{C} $$-labeled Cp₂ZrClD complexes showed >98% stereoretention in propene oligomerization.
A landmark application involved Cp₂ZrClD in aldehyde synthesis from amides. Treating N,N-diethylbenzamide with Cp₂ZrClD yielded benzaldehyde-d with 95% deuterium incorporation at the aldehydic position, confirmed by $$ ^1\text{H} $$-NMR signal disappearance at δ 9.8 ppm. This unambiguously proved hydride (deuteride) transfer to the carbonyl carbon.
Table 2 : Deuterium Labeling Efficiency in Representative Reactions Using Cp₂ZrClD
Properties
CAS No. |
80789-51-1 |
|---|---|
Molecular Formula |
C10H11ClZr |
Molecular Weight |
258.88 g/mol |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q;;;+1;/p-1/i;;;;1+1 |
InChI Key |
PSYHEBZUPSHSKK-RCUQKECRSA-M |
Isomeric SMILES |
[2H][Zr]Cl.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1 |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[ZrH] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the substitution of one chloride ligand in bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride) with a deuteride ion. Zirconocene dichloride is a well-established precursor in organometallic chemistry and can be synthesized via reaction of zirconium tetrachloride with cyclopentadienyl anions generated from cyclopentadiene and sodium metal.
Stepwise Preparation of Bis(cyclopentadienyl)zirconium Dichloride (Precursor)
Cyclopentadiene Monomer Preparation
Cyclopentadiene is depolymerized by distillation under a nitrogen atmosphere at 40–42°C and collected in an ice-water cooled flask to prevent repolymerization.Formation of Sodium Cyclopentadienide
Sodium metal (69 g) is finely cut and dispersed in diethylene glycol dimethyl ether (450 mL) in a nitrogen-protected three-neck flask. The mixture is heated to 120–160°C until sodium melts and disperses evenly. Freshly distilled cyclopentadiene (270 mL) is added dropwise, and the reaction mixture is refluxed with stirring for 4 hours until sodium is fully consumed.Reaction with Zirconium Tetrachloride
Zirconium tetrachloride (350 g) is suspended in 500 mL n-hexane under nitrogen with stirring. The sodium cyclopentadienide solution is added dropwise at room temperature, and the reaction proceeds for 3 hours. Solvents are then evaporated to dryness.Purification
The crude solid is extracted with chloroform in a Soxhlet extractor for 8–10 hours. The extract is concentrated, and the product is isolated by filtration and washing with cold chloroform, yielding white crystals of bis(cyclopentadienyl)zirconium dichloride with 70–75% yield and melting point 242–245°C.
Conversion to this compound
The key preparation step for this compound involves the reaction of the above bis(cyclopentadienyl)zirconium dichloride with a deuteride source. Common deuteride sources include deuterium gas (D2), deuterated hydride reagents such as lithium aluminum deuteride (LiAlD4), or metal deuterides.
Typical Reaction:
$$
\text{Cp}2\text{ZrCl}2 + \text{D}^- \rightarrow \text{Cp}_2\text{ZrClD} + \text{Cl}^-
$$The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
The substitution selectively replaces one chloride ligand with deuteride, yielding this compound (CAS No. 80789-51-1) with molecular weight 258.88 g/mol.
Experimental Considerations and Purification
The reaction typically occurs at room temperature or under mild heating to ensure complete substitution.
The product is sensitive to air and moisture and must be handled under inert atmosphere.
Purification is commonly achieved by recrystallization or solvent extraction techniques similar to those used for the dichloride precursor.
Analytical characterization includes ^1H NMR (showing cyclopentadienyl protons), ICP-MS for zirconium content, and isotopic analysis to confirm deuterium incorporation.
Comparative Data on Preparation Conditions
| Step | Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopentadiene distillation | 40–42°C, N2 atmosphere | Cyclopentadiene polymer | N/A | Prevents repolymerization |
| Sodium cyclopentadienide formation | 120–160°C, reflux, N2 atmosphere | Sodium metal, diethylene glycol dimethyl ether, cyclopentadiene | Complete | 4 hours reflux, full sodium consumption |
| Zirconocene dichloride synthesis | Room temperature, 3 hours, N2 atmosphere | Zirconium tetrachloride, sodium cyclopentadienide solution | 70–75 | Extraction with chloroform, Soxhlet |
| Deuteride substitution | Room temperature, inert atmosphere | Bis(cyclopentadienyl)zirconium dichloride, deuteride source (e.g., LiAlD4, D2) | Variable | Sensitive to air/moisture, inert handling |
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)zirconium chloride deuteride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the conversion of amides to aldehydes.
Substitution: It participates in substitution reactions with olefins and alkynes.
Hydrozirconation: It is used in the hydrozirconation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkynes, and amides. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to ensure optimal reaction conditions .
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, functionalized olefins, and vinyl organochalcogenides .
Scientific Research Applications
Catalytic Applications
1.1 Olefin Polymerization
One of the primary applications of bis(cyclopentadienyl)zirconium chloride deuteride is in the catalytic polymerization of olefins. It serves as a catalyst in Kaminsky-type systems, which are known for their high activity and isotropy in producing polymers. The compound facilitates the formation of linear and branched polyethylene and other high-performance polymers, making it essential in materials science research .
1.2 Carboalumination Reactions
The compound is also utilized in carboalumination reactions, where it acts as a catalyst for the reaction between alkynes and trimethylaluminum. This process generates (alkenyl)dimethylalane, a versatile intermediate that can be further transformed into stereodefined trisubstituted olefins through cross-coupling reactions . This application highlights its importance in organic synthesis, particularly in constructing complex molecular architectures.
1.3 Synthesis of Zirconocene Complexes
this compound is instrumental in synthesizing various zirconocene complexes, which are pivotal in organometallic chemistry. These complexes can undergo reactions with carbonyl compounds to produce enynes and other valuable intermediates . The ability to form stable complexes enhances the reactivity and selectivity of subsequent reactions.
Organic Synthesis Applications
2.1 Direct Amidation
The compound has been shown to promote greener amidation processes, allowing for the direct formation of amides from unactivated carboxylic acids and amines without the need for preactivation or coupling reagents. This application is particularly beneficial for developing sustainable synthetic methodologies .
2.2 Synthesis of Functionalized Compounds
In addition to amidation, this compound is used as a reagent for various transformations, including the alkynylation of epoxides and the formation of carbocycles from cyclic enol ethers. These reactions contribute to the synthesis of functionalized compounds that are essential in pharmaceuticals and fine chemicals .
Thermal Stability and Decomposition Studies
Research has indicated that the thermal stability of bis(cyclopentadienyl)zirconium compounds can be enhanced by substituting hydrogen atoms with deuterium. This substitution affects the decomposition temperature and alters the reactivity profile of these compounds, providing insights into their behavior under different conditions . Understanding these properties is crucial for optimizing reaction conditions in laboratory settings.
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)zirconium chloride deuteride involves its ability to form stable complexes with other ligands. This property allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and alkynes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural Analogues: Ligand Substitution Effects
The reactivity and stability of metallocene complexes are heavily influenced by ligand substitution. Key analogues include:
Key Observations :
- Deuteride vs. Hydride : The deuteride variant exhibits isotopic effects, such as slower reaction kinetics in H/D transfer reactions due to deuterium’s higher mass. This is critical in mechanistic studies .
- Metal Center Variation: Zirconium complexes are less redox-active than titanium analogues (e.g., titanocene dichloride) but more reactive than hafnium derivatives in cross-coupling reactions .
- Ligand Substitution : Methyl- or ethyl-substituted Cp ligands (e.g., MeCp, EtCp) improve solubility but reduce electrophilicity compared to unsubstituted Cp ligands .
Physical and Chemical Properties
| Property | ZrCl₂Cp₂ (Dichloride) | ZrClDCp₂ (Deuteride) | TiCl₂Cp₂ (Dichloride) | HfCl₂Cp₂ (Dichloride) |
|---|---|---|---|---|
| Melting Point (°C) | 248–250 | Not reported | 289–291 | >300 |
| Solubility | Poor in hydrocarbons | Moderate in THF | Poor in hydrocarbons | Insoluble |
| Stability | Air-sensitive | Air- and moisture-sensitive | Air-sensitive | Highly stable |
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(cyclopentadienyl)zirconium chloride deuteride, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : Use Design of Experiments (DoE) to test variables such as temperature, solvent polarity, and stoichiometric ratios of cyclopentadienyl ligands. Safety protocols for handling air-sensitive zirconium precursors should align with guidelines for analogous metallocene compounds (e.g., inert atmosphere techniques) . Characterization via elemental analysis and mass spectrometry can validate purity. For deuteride incorporation, deuterated reagents (e.g., D₂O or deuterated solvents) should be used under controlled conditions to minimize isotopic exchange .
Q. Which spectroscopic techniques are most effective for characterizing the deuteride substitution in this compound?
- Methodological Answer :
- NMR : Compare ¹H and ²H NMR spectra to confirm deuteride integration and rule out proton contamination.
- IR Spectroscopy : Analyze Zr-D stretching frequencies (~1200–1400 cm⁻¹) versus Zr-H analogs (~1500–1700 cm⁻¹).
- X-ray Diffraction (XRD) : Resolve bond lengths (Zr-D ≈ 1.8–2.0 Å vs. Zr-H ≈ 1.7–1.9 Å) to confirm deuteride positioning .
Advanced Research Questions
Q. How do isotopic (H/D) effects influence the reaction kinetics of this compound in catalytic cycles?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing rate constants (k_H/k_D) for deuteride vs. hydride analogs in model reactions (e.g., hydrogenation or polymerization). Use stopped-flow techniques for real-time monitoring. Computational modeling (DFT) can correlate isotopic substitution with transition-state energetics .
Q. How can discrepancies in reported crystallographic data for zirconium-cyclopentadienyl complexes be resolved?
- Methodological Answer : Perform a meta-analysis of XRD datasets from structural analogs (e.g., methyl- or ethyl-substituted derivatives) to identify systematic errors. Variables to consider:
- Ligand Steric Effects : Bulky substituents may distort bond angles.
- Solvent of Crystallization : Polar solvents can influence lattice packing.
- Temperature : Thermal motion parameters (B-factors) should be refined to account for dynamic disorder .
Q. What strategies can mitigate ligand dissociation during catalytic applications of this compound?
- Methodological Answer :
- Ligand Modification : Introduce electron-withdrawing groups (e.g., Cl⁻ or CF₃⁻) to strengthen Zr-Cp bonding.
- Stability Studies : Use variable-temperature NMR to monitor ligand exchange rates.
- Theoretical Modeling : Calculate ligand-binding energies using DFT to predict stabilizing substituents .
Data Contradiction & Theoretical Frameworks
Q. How to reconcile conflicting reports on the thermal stability of zirconium deuteride complexes?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert vs. reactive atmospheres. Compare decomposition pathways with mass spectrometry (MS) to identify gaseous byproducts (e.g., D₂ vs. HD). Cross-reference with computational studies to assess thermodynamic stability under varying conditions .
Q. How to integrate experimental data with computational models to predict the electronic structure of this compound?
- Methodological Answer :
- Experimental : Use X-ray absorption spectroscopy (XAS) to probe zirconium’s oxidation state and ligand field splitting.
- Computational : Apply density functional theory (DFT) with relativistic pseudopotentials to simulate frontier molecular orbitals. Validate models by comparing calculated vs. observed spectroscopic transitions (e.g., UV-Vis) .
Methodological & Theoretical Guidance
- Research Design : Align questions with the quadripolar model (theoretical, epistemological, morphological, technical) to ensure methodological rigor .
- Data Analysis : Use frameworks like PICO/SPIDER to structure hypotheses and foreground questions (e.g., "How does deuteride substitution impact catalytic efficiency compared to hydride analogs?") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
